2-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dimethyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a condensation reaction with an appropriate carboxylic acid derivative.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the propanoic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Pyrazole derivatives have been shown to possess anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound may be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, while the propanoic acid moiety may enhance binding affinity through ionic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1,5-Dimethylpyrazol-4-yl)propanoic acid: Lacks the Boc-protected amino group.
2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoic acid: Lacks the pyrazole ring.
1,5-Dimethylpyrazole: Lacks the propanoic acid moiety.
Uniqueness
The uniqueness of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid lies in its combination of a pyrazole ring with a Boc-protected amino group and a propanoic acid moiety
Properties
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-8-9(7-14-16(8)5)6-10(11(17)18)15-12(19)20-13(2,3)4/h7,10H,6H2,1-5H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMAEAQJLVOSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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